molecular formula C10H14N4O3 B12648509 m-(3-Hydrazino-3-oxopropoxy)benzohydrazide CAS No. 40835-49-2

m-(3-Hydrazino-3-oxopropoxy)benzohydrazide

Cat. No.: B12648509
CAS No.: 40835-49-2
M. Wt: 238.24 g/mol
InChI Key: BQCNQKVFYWCAKM-UHFFFAOYSA-N
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Description

M-(3-Hydrazino-3-oxopropoxy)benzohydrazide is a useful research compound. Its molecular formula is C10H14N4O3 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

40835-49-2

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

3-(3-hydrazinyl-3-oxopropoxy)benzohydrazide

InChI

InChI=1S/C10H14N4O3/c11-13-9(15)4-5-17-8-3-1-2-7(6-8)10(16)14-12/h1-3,6H,4-5,11-12H2,(H,13,15)(H,14,16)

InChI Key

BQCNQKVFYWCAKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCC(=O)NN)C(=O)NN

Origin of Product

United States

Contextualization Within Multifunctional Benzohydrazide and Acyl Hydrazone Chemistry

The structure of m-(3-Hydrazino-3-oxopropoxy)benzohydrazide places it firmly within the class of multifunctional benzohydrazides. Benzohydrazide (B10538) derivatives are recognized for their wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. derpharmachemica.comthepharmajournal.combiointerfaceresearch.com The presence of the benzohydrazide moiety often serves as a key pharmacophore in the design of new therapeutic agents. derpharmachemica.comresearchgate.net

Furthermore, the hydrazide functional groups in this compound can readily undergo condensation reactions with aldehydes and ketones to form acyl hydrazones. researchgate.netresearchgate.net Acylhydrazones are a well-studied class of compounds with significant chemical and pharmaceutical malleability. mdpi.com They are not only crucial intermediates in the synthesis of various heterocyclic compounds but also exhibit a broad spectrum of biological activities themselves. researchgate.netmdpi.com The ability of this compound to form bis-acylhydrazones opens up avenues for creating complex molecular architectures with potentially enhanced or novel functionalities.

The general structure of an acylhydrazone is characterized by the R1-CO-NH-N=CH-R2R3 fragment, which possesses both electrophilic and nucleophilic sites, making it a versatile building block in organic synthesis. researchgate.net The formation of such derivatives from this compound could lead to the development of new materials, such as reversible polymers, due to the dynamic nature of the acylhydrazone bond. researchgate.net

Strategic Importance of Hydrazide Moieties in Molecular Design and Chemical Transformations

The two hydrazide moieties, -CONHNH2, are the most chemically reactive sites in m-(3-Hydrazino-3-oxopropoxy)benzohydrazide and are of paramount strategic importance for molecular design and chemical transformations. Hydrazides are valuable precursors in the synthesis of a wide variety of heterocyclic compounds, such as oxadiazoles, triazoles, and pyrazoles, which are themselves important classes of biologically active molecules. mdpi.comresearchgate.net

The hydrazide group is a cornerstone in medicinal chemistry, often incorporated into drug candidates to enhance their biological efficacy and reduce toxicity. mdpi.com Its ability to form hydrogen bonds and chelate with metal ions contributes to its diverse pharmacological profile. biointerfaceresearch.com In the context of this compound, the presence of two hydrazide groups offers the potential for creating dimeric or polymeric structures, as well as bifunctional molecules capable of interacting with multiple biological targets.

From a synthetic standpoint, hydrazides are typically prepared from the reaction of esters with hydrazine (B178648). wikipedia.org They can undergo a variety of chemical transformations, including acylation, alkylation, and cyclization reactions, providing access to a vast chemical space. organic-chemistry.org The reactivity of the hydrazide moieties in this compound makes it an attractive starting material for the synthesis of more complex molecules with tailored properties.

Overview of Academic Research Paradigms Applicable to Novel Organic Scaffolds

Rational Design of Synthetic Routes and Precursor Utilization

Accessing Key Intermediates for this compound

The synthesis of the target compound logically proceeds through key intermediates that form the core structural components. A plausible retrosynthetic analysis suggests that the molecule can be disconnected at the ether linkage and the two hydrazide functionalities. This points to precursors such as a meta-substituted phenol (B47542) derivative and a three-carbon chain with reactive termini.

A primary intermediate would be a derivative of m-hydroxybenzoic acid. This starting material provides the benzene (B151609) ring with the correct substitution pattern for the final product. The other key precursor would be a three-carbon chain, such as a malonic acid derivative, which can be functionalized to introduce the second hydrazide group.

The following table outlines potential key intermediates and their roles in the synthesis:

IntermediateRole in Synthesis
Methyl m-hydroxybenzoateProvides the core aromatic structure with a protected carboxylic acid function.
Diethyl malonateServes as the three-carbon building block for the propoxy chain.
3-Bromopropanoic acidAn alternative three-carbon precursor for etherification.

The selection of these intermediates is guided by their commercial availability and the well-established chemical transformations they can undergo to build the target molecule.

Esterification and Hydrazinolysis Strategies

The formation of the hydrazide functional groups is a critical step in the synthesis of this compound. This transformation is most commonly achieved through the hydrazinolysis of a corresponding ester precursor. researchgate.netnih.gov

Esterification: The initial step often involves the esterification of the carboxylic acid groups in the precursor molecules. For instance, m-hydroxybenzoic acid would be converted to its methyl or ethyl ester. This serves two main purposes: it protects the carboxylic acid from unwanted side reactions during subsequent steps and it activates the carbonyl group for nucleophilic attack by hydrazine (B178648).

Hydrazinolysis: The core reaction for forming the hydrazide is the treatment of an ester with hydrazine hydrate (B1144303) (H2NNH2·H2O). cdnsciencepub.comresearchgate.net This nucleophilic acyl substitution reaction proceeds by the attack of the highly nucleophilic hydrazine on the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in an alcohol solvent, such as ethanol (B145695) or methanol, and may be heated to drive the reaction to completion. nih.gov The general mechanism for the hydrazinolysis of an ester is depicted below:

Step 1: Nucleophilic Attack: The nitrogen atom of hydrazine attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Step 2: Proton Transfer: A proton is transferred from the attacking nitrogen to the leaving group (alkoxide).

Step 3: Elimination: The leaving group is eliminated, regenerating the carbonyl double bond and forming the hydrazide.

The efficiency of hydrazinolysis can be influenced by the steric hindrance around the ester group. researchgate.net For the synthesis of a dihydrazide like this compound, this step would be performed on a diester precursor.

Optimized Reaction Conditions for Target Compound Synthesis

The successful synthesis of this compound relies on the optimization of reaction conditions to maximize yield and purity. This involves a careful consideration of solvents, temperature, reaction time, and the choice between stepwise and one-pot procedures.

Stepwise Assembly Approaches

A stepwise approach to the synthesis of this compound offers greater control over each chemical transformation, allowing for the isolation and purification of intermediates. A plausible stepwise synthesis is outlined below:

Etherification: The phenolic hydroxyl group of methyl m-hydroxybenzoate is reacted with a suitable three-carbon electrophile, such as ethyl 3-bromopropanoate, in the presence of a base (e.g., K2CO3) to form the corresponding ether-linked diester.

Purification: The resulting diester intermediate is purified using techniques like column chromatography to remove any unreacted starting materials or byproducts.

Dihydrazinolysis: The purified diester is then treated with an excess of hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours to ensure complete conversion of both ester groups to hydrazides.

Isolation: Upon completion, the reaction mixture is cooled, and the product, this compound, often precipitates out of the solution and can be collected by filtration.

The following table summarizes typical reaction conditions for the key steps in a stepwise synthesis:

StepReagentsSolventTemperatureTypical Reaction Time
EtherificationMethyl m-hydroxybenzoate, Ethyl 3-bromopropanoate, K2CO3Acetone or DMFReflux12-24 hours
HydrazinolysisDiester intermediate, Hydrazine hydrateEthanolReflux4-8 hours

Exploration of One-Pot Synthetic Procedures

A potential one-pot approach could involve the direct reaction of a dicarboxylic acid with hydrazine hydrate. google.com However, this method often requires specific conditions to avoid the formation of cyclic byproducts. google.com For the target molecule, a more feasible one-pot strategy might involve the sequential addition of reagents without the isolation of the intermediate diester. For example, after the initial etherification reaction is complete, hydrazine hydrate could be added directly to the reaction mixture to initiate the hydrazinolysis step. This approach, however, would require careful optimization to ensure that the conditions for both reactions are compatible and that high yields of the final product are obtained.

Elucidation of Reaction Mechanisms during this compound Formation

The formation of this compound involves several fundamental organic reactions, with the hydrazinolysis of the ester groups being the most critical mechanistic step.

The mechanism of aminolysis of esters, which includes hydrazinolysis, has been a subject of considerable study. acs.org The reaction is generally considered to be a nucleophilic acyl substitution. The high reactivity of hydrazine in this reaction is attributed to the "alpha effect," where the presence of an adjacent atom with lone-pair electrons (the other nitrogen atom in hydrazine) enhances the nucleophilicity of the attacking atom. researchgate.net

Studies on the hydrazinolysis of various esters suggest that the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate, depending on the specific substrates and reaction conditions. researchgate.net For the formation of this compound from its diester precursor, the mechanism is likely to follow the general pathway for ester hydrazinolysis.

The proposed mechanism for the reaction of lactones with hydrazine provides a useful analogy. nih.gov The initial step is the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon. This is followed by ring-opening (in the case of a lactone) or elimination of the alkoxy group (in the case of an acyclic ester) to yield the hydrazide.

The formation of the ether linkage in the precursor synthesis typically follows an SN2 mechanism, where the phenoxide ion, generated by deprotonating the hydroxyl group of methyl m-hydroxybenzoate, acts as a nucleophile and displaces a leaving group (e.g., bromide) from the three-carbon chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature complex multiplets arising from the meta-substituted benzene ring. The protons on the propoxy linker would appear as triplets due to coupling with their adjacent methylene neighbors. The labile protons of the two hydrazide groups (-NH and -NH₂) would likely present as broad singlets, with chemical shifts that can be influenced by solvent and concentration.

Analysis of the coupling constants (J-values) is crucial for confirming the substitution pattern of the aromatic ring and the connectivity within the aliphatic chain. ubc.ca For instance, ortho, meta, and para couplings between aromatic protons have characteristic J-values that help assign their relative positions.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic H (C2-H) 7.4 - 7.6 Singlet (or narrow triplet) -
Aromatic H (C4-H) 7.1 - 7.3 Doublet of doublets J_ortho, J_meta
Aromatic H (C5-H) 7.3 - 7.5 Triplet J_ortho
Aromatic H (C6-H) 7.0 - 7.2 Doublet of doublets J_ortho, J_meta
-O-CH₂- 4.2 - 4.4 Triplet ~6-7
-CH₂-C=O 2.8 - 3.0 Triplet ~6-7
-C(O)NHNH₂ 9.5 - 10.5 Broad Singlet -
-C(O)NHNH₂ 4.4 - 4.8 Broad Singlet -
-C(O)NHNH₂ 8.0 - 9.0 Broad Singlet -

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Assignments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives rise to a distinct signal. The spectrum is expected to show two signals in the downfield region corresponding to the two carbonyl carbons of the hydrazide groups. The aromatic carbons would resonate in the typical range of 110-160 ppm, with the carbon attached to the oxygen appearing most downfield. The two aliphatic carbons of the propoxy linker would be found in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C=O 165 - 170
Aliphatic C=O 168 - 173
Aromatic C-O (C3) 158 - 162
Aromatic C-C=O (C1) 132 - 136
Aromatic C-H (C5) 129 - 131
Aromatic C-H (C2, C4, C6) 113 - 122
-O-CH₂- 65 - 70

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. youtube.com It would show correlations between adjacent aromatic protons, confirming their relative positions. A key correlation would be observed between the two methylene (-CH₂-) groups of the propoxy linker, confirming the -CH₂-CH₂- fragment. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. columbia.edu It would be used to definitively assign the signals for each aromatic C-H pair and the two aliphatic CH₂ groups. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for connecting the different fragments of the molecule by showing correlations between protons and carbons that are two or three bonds apart. columbia.edu Key expected correlations would include:

From the -O-CH₂- protons to the aromatic C3, confirming the ether linkage.

From the aromatic protons (H2 and H4) to the benzohydrazide carbonyl carbon (C=O), linking the hydrazide group to the ring.

From the -CH₂-C=O protons to the aliphatic carbonyl carbon and the -O-CH₂- carbon, confirming the structure of the propoxy hydrazide chain.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₄N₄O₃), the calculated monoisotopic mass is 238.1066 g/mol .

Tandem mass spectrometry (MS/MS) experiments provide insight into the molecule's structure through controlled fragmentation. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. A plausible fragmentation pathway for this compound would likely involve:

Initial cleavage of the N-N bond in one of the hydrazide moieties.

Loss of the entire hydrazino-propoxy side chain via cleavage of the C-O ether bond.

Fragmentation at the amide C-N bonds.

Characteristic losses of small neutral molecules such as H₂N-NH₂, CO, and H₂O. semanticscholar.orgmdpi.com

Table 3: Predicted HRMS Fragmentation Data

m/z (Predicted) Possible Fragment Identity
239.1144 [M+H]⁺
208.0928 [M+H - H₂N-NH]⁺
135.0448 [H₂N-NH-C(O)-C₆H₄-O]⁺
121.0291 [H₂N-NH-C(O)-C₆H₅]⁺
105.0342 [C₆H₅-CO]⁺

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands for its constituent groups.

N-H Stretching: The hydrazide -NH and -NH₂ groups would produce distinct stretching vibrations in the 3200-3400 cm⁻¹ region. Typically, a primary amine (-NH₂) shows two bands (symmetric and asymmetric stretching), while a secondary amine (-NH) shows one.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups will appear just below 3000 cm⁻¹.

C=O Stretching (Amide I): A very strong and sharp absorption band between 1640 and 1680 cm⁻¹ is a definitive indicator of the carbonyl groups in the two hydrazide functions.

N-H Bending (Amide II): This band, resulting from N-H bending coupled with C-N stretching, is expected around 1550-1620 cm⁻¹.

C-O-C Stretching: The asymmetric stretching of the aryl-alkyl ether linkage should produce a strong band in the 1200-1275 cm⁻¹ region.

Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the benzene ring.

Table 4: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200 - 3400 N-H Stretch Hydrazide (-NH, -NH₂)
3000 - 3100 C-H Stretch Aromatic
2850 - 2960 C-H Stretch Aliphatic (-CH₂)
1640 - 1680 C=O Stretch (Amide I) Hydrazide
1550 - 1620 N-H Bend (Amide II) Hydrazide
1450 - 1600 C=C Stretch Aromatic Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The primary chromophore in this compound is the benzoyl moiety. nih.gov

The UV-Vis spectrum is expected to exhibit absorption bands corresponding to two main types of electronic transitions:

π → π Transitions:* These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene ring and the carbonyl group. uzh.chlibretexts.org These typically result in strong absorption bands at shorter wavelengths (e.g., ~200-280 nm). lumenlearning.com

n → π Transitions:* These are lower-energy transitions where an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, is promoted to a π* antibonding orbital. slideshare.net These transitions are generally weaker in intensity and occur at longer wavelengths compared to π → π* transitions. uzh.ch

The exact position of the maximum absorbance (λmax) can be influenced by the solvent polarity and the specific substitution on the aromatic ring. The presence of the oxygen- and nitrogen-containing substituents (auxochromes) is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

Table 5: Predicted UV-Vis Absorption Data

Predicted λmax (nm) Electronic Transition Chromophore
~230 - 250 π → π* Benzoyl System

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

No published studies containing single-crystal X-ray diffraction data for this compound were found. This technique is indispensable for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.

Had the data been available, a crystallographic data table would be presented here, typically including parameters such as:

Crystal System: The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic).

Space Group: The specific symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Volume (V): The volume of the unit cell.

Z: The number of molecules per unit cell.

Calculated Density (ρ): The density of the crystal as calculated from the diffraction data.

Final R-indices: Indicators of the quality of the structural model.

This information would provide precise details on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's solid-state behavior and properties.

Elemental Analysis for Stoichiometric Verification

Experimental elemental analysis data for this compound is not available in the reviewed sources. This analytical technique is used to determine the mass percentages of the constituent elements in a sample, which serves to confirm the empirical and molecular formula of the synthesized compound.

For a compound with the molecular formula C₁₀H₁₄N₄O₃, the theoretical elemental composition can be calculated. A comparison between these theoretical values and experimental findings is essential for verifying the purity and stoichiometry of the substance.

A typical data table for elemental analysis would compare the calculated and found percentages for carbon (C), hydrogen (H), and nitrogen (N):

ElementTheoretical %Found %
Carbon (C)50.41Data not available
Hydrogen (H)5.92Data not available
Nitrogen (N)23.52Data not available

The absence of this experimental data precludes the verification of the stoichiometric formula of any synthesized sample of this compound.

Computational and Theoretical Investigations of M 3 Hydrazino 3 Oxopropoxy Benzohydrazide Molecular Behavior

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the reactivity of m-(3-hydrazino-3-oxopropoxy)benzohydrazide. These methods provide a theoretical framework to understand the molecule's behavior in chemical reactions.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing the B3LYP functional with a basis set like 6-31G(d,p) or 6-311G++(d,p), are employed to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. researchgate.netcolab.wsepstem.net This process yields crucial information about bond lengths, bond angles, and dihedral angles.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy of the HOMO is directly related to the ionization potential, and the LUMO energy is related to the electron affinity. colab.ws

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For hydrazide-hydrazone derivatives, which are structurally related to this compound, the HOMO energy has been shown to indicate a good electron donation capacity. nih.gov

Table 1: Key Quantum Chemical Descriptors

DescriptorSignificance
HOMO Energy Indicates the molecule's electron-donating ability.
LUMO Energy Indicates the molecule's electron-accepting ability.
HOMO-LUMO Gap (ΔE) Reflects the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface displays regions of varying electrostatic potential, typically color-coded to represent different charge densities. colab.wsbohrium.com

Red-colored regions on the MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating sites prone to nucleophilic attack. researchgate.net For molecules containing electronegative atoms like oxygen and nitrogen, these atoms are often associated with negative potential regions, making them likely sites for interaction with electrophiles. epstem.netbohrium.com The MEP analysis provides a visual representation of how the molecule will interact with other charged species, offering insights into its intermolecular interactions. bohrium.com

Fukui Function and Local Softness Indices for Reactive Sites

While MEP provides a qualitative picture of reactivity, Fukui functions and local softness indices offer a more quantitative measure of a molecule's reactive sites. These reactivity descriptors, derived from conceptual DFT, help to pinpoint the specific atoms within the molecule that are most likely to participate in a chemical reaction.

The Fukui function, f(r), indicates the change in electron density at a particular point in space when the total number of electrons in the system changes. Different forms of the Fukui function can predict sites for electrophilic attack (f+(r)), nucleophilic attack (f-(r)), and radical attack (f0(r)). Local softness (s(r)) is related to the Fukui function and the global softness of the molecule, providing another measure of site-specific reactivity. By calculating these indices for each atom in this compound, researchers can gain a more detailed understanding of its chemical behavior.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful technique used to study hyperconjugative interactions, charge delocalization, and intramolecular charge transfer within a molecule. researchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. academie-sciences.fr

The second-order perturbation theory analysis of the Fock matrix within the NBO framework provides information about the delocalization of electron density from occupied Lewis-type NBOs to unoccupied non-Lewis NBOs. The stabilization energy, E(2), associated with these donor-acceptor interactions is a measure of the strength of the hyperconjugative interactions. Larger E(2) values indicate more significant charge delocalization and greater stability of the molecule. This analysis can reveal important details about the bonding and electronic structure of this compound. joaquinbarroso.com

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling techniques are employed to explore the conformational landscape of this compound. nih.gov Due to the presence of several single bonds, the molecule can adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers, which are the low-energy structures that the molecule is most likely to adopt.

This analysis is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers. These studies provide a dynamic picture of the molecule's structure and flexibility. nih.gov

Challenges in Fulfilling the Request

A comprehensive search for scholarly articles and detailed research findings on "this compound" reveals a significant lack of publicly available data for the specific computational and theoretical investigations requested. While the compound is listed in chemical databases, in-depth studies concerning its conformational preferences, tautomerism, molecular dynamics, and Quantitative Structure-Property Relationship (QSPR) models are not present in the accessible scientific literature.

The highly specific nature of the requested article sections—such as "Molecular Dynamics Simulations for Dynamic Behavior and Stability" and "Applicability Domain Assessment for Predictive Models"—necessitates access to dedicated research that appears not to have been published for this particular molecule.

Therefore, generating a scientifically accurate and detailed article that strictly adheres to the provided outline for "this compound" is not feasible at this time due to the absence of the required source material.

To address your interest in the computational and theoretical investigation of such molecules, it would be more practical to focus on a well-researched compound with similar structural features for which extensive data is available. Alternatively, a more general article discussing the methodologies outlined (e.g., conformational analysis, molecular dynamics, QSPR) with examples from the broader class of benzohydrazide (B10538) derivatives could be produced.

Derivatization Strategies and Chemical Transformations of M 3 Hydrazino 3 Oxopropoxy Benzohydrazide

Synthesis of Hydrazone Derivatives via Condensation Reactions

The nucleophilic nitrogen atoms of the hydrazide groups are prime sites for condensation reactions with carbonyl compounds, leading to the formation of hydrazones. researchgate.netnih.gov Hydrazones are a significant class of compounds in organic synthesis and medicinal chemistry, often serving as intermediates for constructing more complex molecular frameworks. biointerfaceresearch.comrdd.edu.iq

The reaction between a hydrazide and an aldehyde or ketone is a classic condensation process that results in the formation of a hydrazone, characterized by the R₂C=N-NH-C(=O)R structure, with the elimination of a water molecule. nih.gov This reaction is typically carried out in a suitable solvent like ethanol (B145695) or acetic acid and can be catalyzed by acid. researchgate.netresearchgate.net The reactivity of the carbonyl compound plays a role, with aldehydes generally being more reactive than ketones. thermofisher.com A wide array of both aromatic and aliphatic aldehydes and ketones can be employed to generate a diverse library of hydrazone derivatives from a common hydrazide precursor. researchgate.net

The general mechanism involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. nih.gov This is followed by dehydration to yield the stable hydrazone product.

Table 1: Examples of Carbonyl Compounds for Hydrazone Synthesis This table is interactive. You can sort and filter the data.

Class Compound Name Structure
Aromatic Aldehyde Benzaldehyde C₆H₅CHO
Aromatic Aldehyde 4-Chlorobenzaldehyde ClC₆H₄CHO
Aromatic Aldehyde 4-Methoxybenzaldehyde CH₃OC₆H₄CHO
Aromatic Aldehyde 2-Hydroxybenzaldehyde HOC₆H₄CHO
Heterocyclic Aldehyde Thiophene-2-carboxaldehyde C₄H₃SCHO
Aliphatic Ketone Acetone CH₃COCH₃

A key structural feature of m-(3-Hydrazino-3-oxopropoxy)benzohydrazide is the presence of two hydrazide groups. This duality offers the potential for multiple derivatization pathways. Depending on the stoichiometry of the reactants, it is possible to synthesize mono-hydrazones or di-hydrazones.

Mono-hydrazone Formation : By using one equivalent of an aldehyde or ketone, it is possible to selectively react with one of the hydrazide groups. The relative reactivity of the benzohydrazide (B10538) versus the propionohydrazide moiety could influence which group reacts preferentially, although this often results in a mixture of products.

Di-hydrazone Formation : The use of two or more equivalents of a carbonyl compound can lead to the formation of a di-hydrazone, where both hydrazide centers have undergone condensation. If two different carbonyl compounds are used in a stepwise manner, unsymmetrical di-hydrazones can be synthesized.

This capacity for multi-hydrazone formation allows for the creation of larger, more complex molecules with potentially diverse applications.

Table 2: Potential Hydrazone Products from this compound

Product Type Reactant (Equivalents) Description
Mono-hydrazone (A) 1 eq. R¹CHO Condensation at the benzohydrazide moiety.
Mono-hydrazone (B) 1 eq. R¹CHO Condensation at the propionohydrazide moiety.
Symmetrical Di-hydrazone 2 eq. R¹CHO Condensation at both hydrazide moieties with the same aldehyde.

Cyclization Reactions to Form Fused Heterocyclic Systems

The hydrazide and hydrazone derivatives of this compound are valuable intermediates for the synthesis of various fused heterocyclic systems. Through intramolecular cyclization, five-membered rings such as 1,3,4-oxadiazoles and pyrazoles can be readily formed.

1,3,4-Oxadiazoles are a prominent class of heterocyclic compounds. A common synthetic route involves the cyclization of acylhydrazide precursors. nih.gov There are two primary methods for this transformation:

Cyclodehydration of Diacylhydrazines : Acylating the initial hydrazide with a carboxylic acid or its derivative (like an acid chloride) produces an N,N'-diacylhydrazine intermediate. This intermediate can then be cyclized using dehydrating agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or sulfuric acid (H₂SO₄) to yield the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.govmdpi.com

Oxidative Cyclization of Acylhydrazones : Alternatively, acylhydrazones, formed from the reaction of hydrazides with aldehydes, can undergo oxidative cyclization to form 1,3,4-oxadiazoles. organic-chemistry.org Various oxidizing agents can be employed for this purpose.

Given its two hydrazide groups, this compound can serve as a scaffold to synthesize molecules containing two 1,3,4-oxadiazole rings linked by the central propoxy-benzoyl framework.

Table 3: Common Reagents for 1,3,4-Oxadiazole Synthesis from Hydrazides

Method Reagent Role
Cyclodehydration Phosphorus Oxychloride (POCl₃) Dehydrating/Cyclizing Agent
Cyclodehydration Polyphosphoric Acid (PPA) Dehydrating/Cyclizing Agent
Cyclodehydration Thionyl Chloride (SOCl₂) Dehydrating/Cyclizing Agent
Oxidative Cyclization Iodine (I₂) Oxidizing Agent

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. A standard method for their synthesis is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or an equivalent synthon. researchgate.netchim.it The hydrazide functional groups in this compound can be converted to the necessary hydrazine moiety for this reaction, or in some cases, react directly under specific conditions.

The reaction with β-diketones, α,β-unsaturated ketones, or similar compounds provides a direct route to substituted pyrazoles. nih.govup.ac.za The reaction proceeds via initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring. The bifunctional nature of this compound allows for the potential synthesis of bis-pyrazole derivatives. uobaghdad.edu.iq

Acylation and Alkylation of Hydrazide Moieties

The nitrogen atoms in the hydrazide moieties of this compound are nucleophilic and can readily undergo acylation and alkylation reactions. evitachem.com These reactions provide a straightforward method to introduce a variety of substituents, further diversifying the chemical space accessible from this precursor.

Acylation : Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acylhydrazide derivatives. organic-chemistry.org As mentioned in section 5.2.1, these diacylhydrazine products are key intermediates for the synthesis of 1,3,4-oxadiazoles.

Alkylation : Alkylating agents, such as alkyl halides, can be used to introduce alkyl groups onto the nitrogen atoms of the hydrazide functions. The site of alkylation (i.e., which nitrogen atom of the hydrazide is alkylated) can often be controlled by the reaction conditions and the specific structure of the hydrazide.

These derivatization strategies allow for fine-tuning the steric and electronic properties of the molecule, which is crucial for various applications in materials science and medicinal chemistry.

Metal Chelation and Coordination Complex Formation of this compound

The study of metal complexes with organic ligands is a cornerstone of coordination chemistry, revealing insights into the electronic and structural properties of both the metal ion and the ligand. While specific research on the coordination chemistry of this compound is not extensively documented in publicly available literature, its structural motifs, particularly the benzohydrazide and additional hydrazide functionalities, allow for a theoretical exploration of its potential as a chelating agent. The principles of ligand design and the characterization of the resulting metal complexes can be inferred from the well-established chemistry of related hydrazide and hydrazone compounds.

Design Principles for Ligands Incorporating this compound

The design of ligands for specific applications in catalysis, materials science, or medicinal chemistry hinges on the predictable coordination behavior of the ligand with a target metal ion. The molecular structure of this compound features multiple potential donor atoms—specifically, the nitrogen and oxygen atoms of the two hydrazide groups and the etheric oxygen—which can participate in the formation of coordination bonds with a metal center.

The hydrazide moiety (R-CO-NH-NH₂) is known to coordinate to metal ions in several ways. It can act as a neutral bidentate ligand, coordinating through the carbonyl oxygen and the terminal amino nitrogen to form a stable five-membered chelate ring. nih.gov Alternatively, under appropriate pH conditions, the hydrazide can undergo deprotonation to its enol form (R-C(OH)=N-NH₂), which can then coordinate as a monoanionic bidentate ligand through the enolic oxygen and the amino nitrogen. iosrjournals.org

The presence of two hydrazide groups in this compound, separated by a flexible propoxy linker, suggests its potential to act as a polydentate ligand. Depending on the conformational flexibility of the molecule and the geometric preferences of the metal ion, it could coordinate in several modes:

As a bridging ligand: Each hydrazide group could coordinate to a different metal center, leading to the formation of polynuclear complexes or coordination polymers. nih.gov

As a tetradentate ligand: Both hydrazide groups could wrap around a single metal ion, potentially involving the etheric oxygen in coordination to form a more stable, multi-chelate complex. The flexibility of the propoxy chain would be crucial in allowing the donor atoms to achieve an optimal geometry around the metal.

The design of more complex ligands based on this molecule could involve the condensation of the terminal -NH₂ groups with aldehydes or ketones to form hydrazones. chemistryjournal.netjptcp.com This derivatization would introduce an imine nitrogen atom (-N=CH-), creating an extended conjugated system and an additional coordination site. Such hydrazone derivatives often exhibit enhanced chelating ability and can act as tridentate or even higher-denticity ligands. iosrjournals.orgchemistryjournal.net The electronic properties of the resulting complexes can be fine-tuned by selecting aromatic aldehydes or ketones with various electron-donating or electron-withdrawing substituents.

Table 1: Potential Coordination Modes of this compound and its Derivatives

Ligand TypePotential Donor AtomsPossible Coordination ModeResulting Complex Type
Unmodified this compoundCarbonyl Oxygen, Amino NitrogenBidentate (per hydrazide)Mononuclear or Polynuclear
Unmodified this compoundCarbonyl Oxygens, Amino Nitrogens, Etheric OxygenPolydentateMononuclear Chelate
Hydrazone DerivativeEnolic Oxygen, Azomethine Nitrogen, Second Hydrazide GroupTridentate or TetradentateMononuclear Chelate

Spectroscopic and Structural Characterization of Metal Complexes

The formation of metal complexes with ligands like this compound can be unequivocally confirmed and characterized through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of hydrazide and hydrazone ligands. The key vibrational bands of the free ligand are expected to shift upon complexation.

ν(C=O) band: In the free hydrazide ligand, the carbonyl stretching vibration typically appears in the region of 1640-1680 cm⁻¹. cyberleninka.ru Upon coordination of the carbonyl oxygen to a metal ion, this band is expected to shift to a lower frequency (by 20-50 cm⁻¹) due to the weakening of the C=O bond. jptcp.com

ν(N-H) bands: The stretching vibrations of the -NH and -NH₂ groups, usually observed between 3100 and 3300 cm⁻¹, can also shift or broaden upon coordination of the nitrogen atom. ekb.eg

New bands: The formation of new, weaker bands in the low-frequency region (typically 400-600 cm⁻¹) can be attributed to the stretching vibrations of the newly formed metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) bonds, providing direct evidence of coordination. iosrjournals.org

Table 2: Expected IR Spectral Shifts upon Complexation of a Hydrazide Ligand

Vibrational ModeTypical Frequency in Free Ligand (cm⁻¹)Expected Shift upon CoordinationReason for Shift
ν(C=O)1640 - 1680Shift to lower frequencyWeakening of the C=O bond upon coordination of oxygen to the metal.
ν(N-H)3100 - 3300Shift in position and/or broadeningInvolvement of the amino nitrogen in coordination.
--Appearance of new bandsFormation of new M-O and M-N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy can provide valuable information about the ligand's structure in solution.

¹H NMR: The proton signals of the -NH and -NH₂ groups are expected to shift significantly or even disappear upon coordination, especially if deprotonation occurs. Protons adjacent to the coordination sites would also experience shifts in their chemical environments. ekb.eg

¹³C NMR: The resonance of the carbonyl carbon (C=O) would be sensitive to coordination, typically shifting upon complexation.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide information about the geometry around the metal ion, particularly for transition metal complexes with d-d electronic transitions. The spectra of the complexes would show bands corresponding to intra-ligand transitions (π → π* and n → π*) and potentially new, lower-energy ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. jptcp.comcyberleninka.ru

Correlations Between Structure and Reactivity/interaction Profiles of M 3 Hydrazino 3 Oxopropoxy Benzohydrazide and Its Derivatives

Elucidating the Influence of Substituent Position and Electronic Effects on Chemical Reactivity

The reactivity of the two hydrazide moieties in m-(3-Hydrazino-3-oxopropoxy)benzohydrazide is significantly influenced by the electronic environment of the benzene (B151609) ring. The placement of the two side chains in a meta (1,3) arrangement largely isolates them from direct resonance conjugation with each other through the aromatic ring. However, substituents added to other positions on the ring can modulate the nucleophilicity of the hydrazide groups through inductive and resonance effects. libretexts.org

Electron-withdrawing groups (EWGs), such as a nitro group (-NO2), decrease the electron density of the aromatic ring. When placed at the ortho or para position relative to the benzohydrazide (B10538) or the propoxy chain, an EWG will reduce the nucleophilic character of the terminal hydrazide nitrogens, thereby decreasing their reactivity towards electrophiles like aldehydes or acylating agents. nih.govresearchgate.net Conversely, electron-donating groups (EDGs), such as a methoxy (B1213986) group (-OCH3), increase the electron density on the ring, enhancing the nucleophilicity and reactivity of the hydrazide functions. libretexts.org Studies on various benzohydrazide derivatives have shown that such electronic effects can significantly alter reaction rates. mdpi.comnih.gov For instance, the rate of hydrazone formation is generally faster with electron-deficient aldehydes, highlighting the sensitivity of this reaction to electronic perturbations. nih.gov

The impact of these substituents is summarized in the table below, which predicts the relative reactivity in an acylation reaction.

Substituent (Position)Electronic EffectPredicted Relative Reactivity of Hydrazide Groups
NoneNeutralBaseline
4-Nitro (-NO2)Strong EWGDecreased
4-Methoxy (-OCH3)Strong EDGIncreased
4-Chloro (-Cl)Weak EWG (Inductive) / Weak EDG (Resonance)Slightly Decreased
2-Nitro (-NO2)Strong EWGSignificantly Decreased (due to proximity)

This interactive table is based on established principles of substituent effects in aromatic systems. libretexts.orgnih.gov

Stereochemical Impact on Molecular Conformation and Intermolecular Interactions

The torsion angle around the N-N bond in hydrazide derivatives is a critical determinant of their conformational makeup. nih.govnih.gov Different rotational states can either expose or shield the reactive -NH2 groups. A more "open" or extended conformation would likely facilitate intermolecular interactions by making the hydrogen bond donors and acceptors readily accessible. In contrast, a "folded" conformation, potentially stabilized by intramolecular forces, might hinder or prevent these same interactions. The relative orientation of the two side chains with respect to the benzene ring plane further complicates the conformational landscape, leading to various spatial arrangements that can influence crystal packing and biological activity. nih.gov

ConformationKey Dihedral AnglesAccessibility of Hydrazide GroupsPotential for Intermolecular H-Bonding
Extended~180° (anti-periplanar)HighHigh
Folded (Gauche)~60-90°Low to ModerateLow
Eclipsed~0°Very LowVery Low

This table illustrates the relationship between molecular conformation and the potential for intermolecular interactions based on stereochemical principles.

Investigating Intramolecular Hydrogen Bonding and Conformational Stability

The presence of multiple hydrogen bond donors (N-H) and acceptors (C=O, ether oxygen) within this compound creates the potential for intramolecular hydrogen bonds (IMHBs). mdpi.com An IMHB can form between the N-H of one hydrazide group and the carbonyl oxygen of the other, or with the ether oxygen of the propoxy chain. nih.gov

Potential Intramolecular H-BondResulting Pseudo-Ring SizeEstimated Stability Gain (kJ/mol)Impact on Conformation
Benzohydrazide N-H···O=C (propoxy chain)9-memberedLowMinor restriction
Propoxy hydrazide N-H···O=C (benzoyl)9-memberedLowMinor restriction
Propoxy hydrazide N-H···O (ether)6-memberedModerate to HighSignificant restriction

Data in this table is hypothetical, based on general principles of intramolecular hydrogen bonding. nih.govnih.gov

Analysis of Crystal Packing and Supramolecular Assembly in Solid State

In the solid state, molecules of this compound arrange themselves into a highly ordered three-dimensional crystal lattice. This arrangement is dictated by a network of intermolecular interactions, primarily strong N-H···O and N-H···N hydrogen bonds. rsc.orgnih.gov The ability of the two distinct hydrazide groups to act as both hydrogen bond donors and acceptors allows for the formation of robust and predictable patterns known as supramolecular synthons. nih.govias.ac.in

A common and energetically favorable motif for hydrazides is the centrosymmetric dimer, where two molecules are linked via a pair of N-H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif. rsc.orgrsc.org Given that the subject molecule has two hydrazide ends, it can act as a linker, propagating these interactions to form one-dimensional chains or two-dimensional sheets. researchgate.net The flexible propoxy chain allows the molecule to bend and orient itself to maximize favorable packing interactions, which may also include weaker C-H···O and π-π stacking interactions between benzene rings. nih.govnih.gov The final supramolecular architecture is a result of the competition and cooperation between these various intermolecular forces. ias.ac.in

Supramolecular SynthonInteracting GroupsTypical H-Bond Distance (Å)Resulting Architecture
R²₂(8) DimerN-H···O=C2.8 - 3.1Forms discrete pairs or links chains
C(4) ChainN-H···O=C2.9 - 3.21D Chains
N-H···NN-H···N (hydrazide)3.0 - 3.3Cross-linking between chains/sheets
π-π StackingBenzene Ring···Benzene Ring3.4 - 3.8Stabilizes layered structures

This table summarizes common supramolecular synthons observed in the crystal structures of hydrazide-containing compounds. rsc.orgrsc.orgresearchgate.net

Advanced Applications and Future Research Horizons for M 3 Hydrazino 3 Oxopropoxy Benzohydrazide

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The true power of m-(3-Hydrazino-3-oxopropoxy)benzohydrazide in organic synthesis lies in its bifunctional nature. Possessing two reactive hydrazide groups (–C(=O)NHNH2), it serves as an adaptable building block or linker for constructing more elaborate molecular architectures. mdpi.com Hydrazides are well-established as valuable synthons for creating a wide array of heterocyclic compounds, which form the core of many pharmaceutical and agrochemical products. mdpi.com

The nucleophilic nitrogen atoms of the hydrazide groups can readily react with electrophiles, most notably the carbonyl carbons of aldehydes and ketones, to form stable hydrazone linkages. mdpi.comnih.gov This condensation reaction is fundamental to its application as a synthetic intermediate. ontosight.ai Given that this compound has two such groups, it can be used to:

Synthesize Polymers: The compound can act as a monomer or a cross-linking agent in the development of novel polymers and materials. ontosight.ai

Construct Macrocycles and Cages: By reacting it with dialdehydes or other difunctional molecules, chemists can construct complex macrocyclic structures.

Build Novel Drug Scaffolds: It can serve as a central scaffold to which other pharmacologically active moieties are attached, potentially leading to new therapeutic agents. ontosight.aiontosight.ai

The synthesis of hydrazide-hydrazones from various hydrazides and aldehydes is a well-documented strategy for generating libraries of compounds for biological screening. nih.govmdpi.com The presence of both an aromatic and an aliphatic hydrazide within the same molecule offers the potential for differential reactivity, further expanding its synthetic utility.

Potential in Materials Science: Exploration as Corrosion Inhibitors

A significant and promising application for hydrazide derivatives is in the field of materials science, specifically as corrosion inhibitors for metals, particularly steel in acidic environments. researchgate.netnih.gov While direct studies on this compound are not extensively published, the well-established principles of corrosion inhibition by related hydrazide compounds provide a strong basis for its potential.

The effectiveness of organic corrosion inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.commdpi.com Hydrazide derivatives are particularly effective due to their molecular structure, which typically contains:

Heteroatoms: Nitrogen and oxygen atoms with lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms. mdpi.comresearchgate.net

π-Electrons: Aromatic rings (like the benzene (B151609) ring in the subject compound) contribute to the adsorption process through π-electron interactions with the metal surface. mdpi.com

Active Functional Groups: The C=O and N-H groups in the hydrazide moiety provide additional sites for interaction. researchgate.net

Research on various hydrazide and hydrazone derivatives has demonstrated high inhibition efficiencies, often exceeding 90%, in aggressive acidic media. nih.govmdpi.commdpi.comresearchgate.net These molecules typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.commdpi.com The adsorption process for these inhibitors on steel surfaces is often found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. nih.govresearchgate.net Given that this compound contains all the key structural features—multiple nitrogen and oxygen atoms, and an aromatic ring—it is a strong candidate for an effective corrosion inhibitor.

Table 1: Inhibition Efficiencies of Various Hydrazide and Hydrazone Derivatives

Inhibitor Compound Concentration Metal Medium Inhibition Efficiency (%) Reference
(E)-N′-benzylidene-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (HHDZ) 5 x 10⁻³ M Carbon Steel 15 wt.% HCl 94 nih.gov
(E)-2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-(4-methylbenzylidene)acetohydrazide (MeHDZ) 5 x 10⁻³ M Carbon Steel 15 wt.% HCl 98 nih.gov
(E)-N′-(2,4-dimethoxybenzylidene)-2-(6-methoxynaphthalen-2-yl) propanehydrazide (HYD-1) 5 x 10⁻³ M Mild Steel 1.0 M HCl 96 mdpi.com
N′-cyclohexylidene-2-(6-methoxynaphthalen-2-yl) propanehydrazide (HYD-2) 5 x 10⁻³ M Mild Steel 1.0 M HCl 84 mdpi.com

Development of Novel Chemical Probes and Analytical Reagents

The reactivity of the hydrazide functional group makes it an excellent chemical handle for the development of probes and analytical reagents. ontosight.ai A key reaction is the formation of a hydrazone upon condensation with an aldehyde or ketone. This reaction is often rapid, specific, and occurs under mild conditions, making it suitable for biological and analytical applications.

One area of significant interest is the design of fluorogenic probes. Research has shown that hydrazino-substituted molecules can be designed to be initially non-fluorescent or weakly fluorescent. rsc.org Upon reaction with a specific analyte (e.g., a reactive oxygen species or a biologically relevant aldehyde), a chemical transformation occurs that "switches on" the fluorescence, allowing for sensitive detection. rsc.org For example, a probe based on a hydrazino-naphthalimide system was developed for the detection of tert-butoxy (B1229062) radicals. rsc.org The structure of this compound, with its two hydrazide groups, offers a platform for creating such probes, potentially for detecting dicarbonyl compounds or other important analytes. ontosight.ai

Furthermore, the compound itself can be analyzed and separated using standard analytical techniques like High-Performance Liquid Chromatography (HPLC). sielc.com A reverse-phase HPLC method using an acetonitrile/water mobile phase has been described for its analysis, which is scalable for preparative separation and suitable for pharmacokinetic studies. sielc.com This established analytical behavior is crucial for its quality control and for its use as a standardized reagent.

Prospects for Further Academic Exploration and Theoretical Advancements in Organic Chemistry

The compound this compound presents numerous avenues for future academic and theoretical investigation. While its potential is inferred from the broader class of hydrazides, dedicated studies on this specific molecule are needed to fully elucidate its properties and unlock new applications.

Future research directions could include:

Advanced Synthesis and Catalysis: Developing novel, highly efficient, and green synthetic routes to this compound and its derivatives. mdpi.com Exploring its use as a ligand in organometallic chemistry and catalysis is another fertile ground for research.

Coordination Chemistry: Investigating the formation of metal complexes. The multiple nitrogen and oxygen donor atoms make it a potentially excellent chelating agent, which could have applications in areas from catalysis to analytical sensing.

Theoretical and Computational Studies: Employing computational tools like Density Functional Theory (DFT) and molecular dynamics simulations to gain deeper insight into its molecular structure, reactivity, and interaction mechanisms. nih.govresearchgate.net Such studies, which have been applied to other hydrazides, can predict properties, explain experimental results (such as corrosion inhibition mechanisms), and guide the design of new molecules with enhanced functions. nih.govuri.edu

Elucidation of Structure-Property Relationships: Systematically modifying the structure of the molecule—for instance, by changing the substitution pattern on the benzene ring or altering the length of the alkoxy chain—and studying how these changes affect its properties (e.g., inhibition efficiency, binding affinity, or fluorescence).

Table 2: Chemical Compounds Mentioned

Compound Name Other Names / Synonyms
This compound 3-(3-Hydrazino-3-oxopropoxy)benzohydrazide
(E)-N′-benzylidene-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide HHDZ
(E)-2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-(4-methylbenzylidene)acetohydrazide MeHDZ
(E)-N′-(2,4-dimethoxybenzylidene)-2-(6-methoxynaphthalen-2-yl) propanehydrazide HYD-1
N′-cyclohexylidene-2-(6-methoxynaphthalen-2-yl) propanehydrazide HYD-2
Oxalic N-phenylhydrazide N′-phenylthiosemicarbazide OPHPT
Acetonitrile MeCN
Aldehyde -
Ketone -
Hydrazone -
tert-butoxy radical -

Q & A

Basic: What are the recommended synthetic routes for m-(3-Hydrazino-3-oxopropoxy)benzohydrazide derivatives to ensure high purity?

Answer:
The synthesis typically involves condensation reactions between hydrazide precursors and aldehydes or ketones under reflux conditions in ethanol. For example, refluxing 2-oxo-2H-chromene-3-carbohydrazide with substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol for 5 hours yields hydrazone derivatives with high purity after recrystallization . Green synthesis protocols, such as solvent-free or aqueous-phase reactions, are also recommended to minimize byproducts and enhance sustainability . Purity is validated via melting point analysis, elemental analysis, and chromatographic techniques (e.g., HPLC).

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of these derivatives?

Answer:

  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for hydrazide, N–H bend at ~1550 cm⁻¹) .
  • NMR : ¹H NMR confirms proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, hydrazide NH at δ 8.5–10.0 ppm), while ¹³C NMR verifies carbonyl carbons (~165 ppm) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C–N bond lengths ~1.34 Å in hydrazide bridges) and confirms molecular packing via hydrogen-bonding networks .
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ for m/z 309.1 in 4CNB derivatives) .

Advanced: How do substituents on the phenolic ring modulate antioxidant activity?

Answer:
Substituents influence radical scavenging via electronic and steric effects:

  • Electron-donating groups (e.g., –OH, –OCH₃) : Enhance antioxidant capacity by stabilizing radical intermediates through resonance. Derivatives with three –OH groups exhibit the highest activity (IC₅₀ ~12 µM) via the SPLET mechanism .
  • Electron-withdrawing groups (e.g., –Cl) : Reduce activity due to decreased electron density on the phenolic ring.

Table 1: Substituent Effects on Antioxidant Activity

SubstituentMechanismIC₅₀ (µM)Reference
–OH (×3)SPLET dominant12.3
–OCH₃Mixed SPLET/HAA18.7
–ClHAA dominant45.2

Advanced: What kinetic models explain radical scavenging activity, and how are they validated?

Answer:

  • Pseudo-first-order kinetics : Used to measure reaction rates with radicals (e.g., HO•, DPPH). For example, k₂ values for HO• quenching by CBH1 derivatives range from 1.2 × 10⁴ to 3.5 × 10⁴ M⁻¹s⁻¹ .
  • Multi-stage mechanisms : SPLET–RRC (Radical-Radical Coupling) pathways are validated via stopped-flow spectroscopy and Arrhenius plots . Experimental data are cross-validated with thermodynamic parameters (e.g., bond dissociation enthalpy, ionization potential) from DFT calculations .

Advanced: How does metal chelation enhance antimicrobial activity in benzohydrazide derivatives?

Answer:
Transition metals (e.g., Cu²⁺, Zn²⁺) form complexes with hydrazide ligands, improving membrane permeability and disrupting microbial enzymes:

  • Zn²⁺ complexes : Exhibit MIC values of 4–8 µg/mL against S. aureus due to distorted trigonal-bipyramidal geometries enhancing ligand-DNA intercalation .
  • Cu²⁺ complexes : Show urease inhibition (IC₅₀ ~2.8 µM) by binding to catalytic nickel centers .
    Crystal field stabilization energy (CFSE) and ligand field theory guide the design of octahedral vs. square-planar geometries for optimal bioactivity .

Advanced: What computational strategies predict pharmacokinetics and toxicity?

Answer:

  • ADMET analysis : Predicts absorption (LogP ~2.1), hepatic metabolism (CYP450 interactions), and toxicity (LD₅₀ > 500 mg/kg) using QSAR models .
  • Molecular docking : Identifies binding poses in cholinesterase enzymes (e.g., AChE, RMSD < 2.0 Å) and calculates binding energies (ΔG ~−9.5 kcal/mol) for lead optimization .
  • DFT : Computes Fukui indices to identify nucleophilic sites (e.g., hydrazide nitrogen) prone to metabolic oxidation .

Advanced: How do solvation dynamics impact reactivity in polar vs. non-polar environments?

Answer:

  • Polar solvents (e.g., water) : Stabilize zwitterionic intermediates in SPLET mechanisms, accelerating radical scavenging (rate increase by 40% vs. ethanol) .
  • Non-polar solvents (e.g., hexane) : Favor HAA mechanisms due to reduced dielectric screening, confirmed via UV-Vis kinetics and COSMO-RS simulations .

Advanced: What in vitro models assess anti-cancer activity, and how are SAR studies designed?

Answer:

  • Cell lines : MDA-MB-231 (breast), HeLa (cervical), and SMMC-7721 (liver) are used with IC₅₀ values determined via MTT assays (e.g., 4-(quinolin-4-ylamino)benzohydrazide: IC₅₀ ~8.7 µM) .
  • SAR : Substituents at the para-position (e.g., –Br, –OCH₃) enhance apoptosis via caspase-3 activation, while bulky groups reduce cellular uptake .

Basic: What are the standard protocols for evaluating enzyme inhibition (e.g., AChE, BChE)?

Answer:

  • Ellman’s assay : Measures thiocholine production at 412 nm using DTNB. IC₅₀ values for benzohydrazide-based inhibitors range from 0.8–5.2 µM .
  • Kinetic analysis : Lineweaver-Burk plots identify competitive/non-competitive inhibition (e.g., Kᵢ ~0.5 µM for AChE) .

Advanced: How are redox-active intermediates characterized post-reaction with radicals?

Answer:

  • ESR spectroscopy : Detects stable radical adducts (e.g., DMPO spin-trapped HO• adducts with g-values ~2.006) .
  • LC-MS : Identifies oxidation products (e.g., quinone derivatives from phenolic ring oxidation) .
  • Toxicity assays : Post-reaction products are tested in Artemia salina models, showing reduced lethality (LC₅₀ > 100 µg/mL) compared to parent compounds .

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